molecular formula C12H10F3NO2 B3295780 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole CAS No. 889939-00-8

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole

Cat. No.: B3295780
CAS No.: 889939-00-8
M. Wt: 257.21 g/mol
InChI Key: JXEFDHOZDUDKFJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with hydroxyethyl and trifluoroethyl groups. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole typically involves the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The trifluoroethyl group can be reduced under specific conditions.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the isoxazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding, further influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Hydroxyethyl)-3-(3-trifluoromethyl)-isoxazole
  • 5-(1-Hydroxyethyl)-3-(3-difluoroethyl)-isoxazole
  • 5-(1-Hydroxyethyl)-3-(3-chloroethyl)-isoxazole

Uniqueness

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole stands out due to the presence of the trifluoroethyl group, which imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEFDHOZDUDKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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